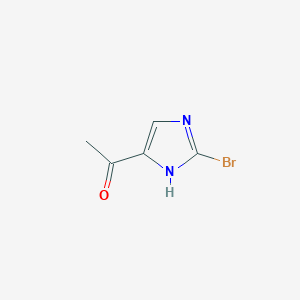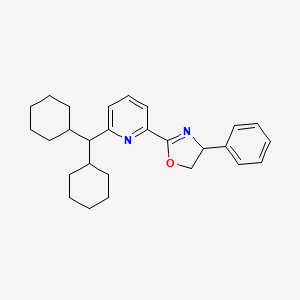
1-(2-bromo-1H-imidazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a bromo group at the second position and an ethanone group at the first position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(2-bromo-1H-imidazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 1H-imidazole-5-yl ethanone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-(2-Bromo-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3). The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Bromo-1H-imidazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparación Con Compuestos Similares
1-(2-Bromo-1H-imidazol-5-yl)ethanone can be compared with other imidazole derivatives such as:
1-(2-Chloro-1H-imidazol-5-yl)ethanone: Similar in structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
1-(2-Iodo-1H-imidazol-5-yl)ethanone:
1-(2-Methyl-1H-imidazol-5-yl)ethanone: Lacks a halogen substituent, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromo group, making it a valuable intermediate in various chemical and biological applications .
Propiedades
Fórmula molecular |
C5H5BrN2O |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
1-(2-bromo-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H,7,8) |
Clave InChI |
MCQSFTWIIURQOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5S,7s)-4-(morpholin-4-yl)tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B12502675.png)

![2-[2-(4-Butylphenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12502685.png)
![N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502704.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12502710.png)

![1-{2-[7-(4-{3-[(4-{[4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)phenyl]formamidosulfonyl}-2-trifluoromethanesulfonylphenyl)amino]-4-(phenylsulfanyl)butyl}piperazin-1-yl)-7-oxoheptanamido]-3,3-dimethylbutanoyl}-4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide](/img/structure/B12502724.png)
![Ethyl 3-[(phenoxyacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502725.png)
![4-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12502728.png)
![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502733.png)
![2-(1H-benzotriazol-1-yl)-N-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(thiophen-2-yl)ethyl}acetamide](/img/structure/B12502739.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxyethyl)glycinamide](/img/structure/B12502749.png)
